Home > Products > Screening Compounds P34348 > 6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-
6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy- - 335371-37-4

6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-

Catalog Number: EVT-258738
CAS Number: 335371-37-4
Molecular Formula: C22H26O4
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AM-1714 is a drug that acts as a reasonably selective agonist of the peripheral cannabinoid receptor CB2. In animal studies it has both analgesic and anti-allodynia effects.
Source and Classification

6H-Dibenzo(b,d)pyran-6-one, specifically the compound 3-(1,1-dimethylheptyl)-1,9-dihydroxy-, is a derivative of dibenzo[b,d]pyran. It is classified under the broader category of organic compounds known as flavonoids, which are polyphenolic compounds widely recognized for their diverse biological activities. This compound has garnered interest in pharmacological research due to its potential therapeutic properties.

Synthesis Analysis

The synthesis of 6H-Dibenzo(b,d)pyran-6-one derivatives typically involves multi-step organic reactions. One common method includes the condensation of phenolic compounds with carbonyl compounds under acidic conditions. The general steps include:

  1. Formation of the Dibenzo[b,d]pyran Core: This is achieved through cyclization reactions involving phenolic precursors.
  2. Hydroxylation: The introduction of hydroxyl groups at specific positions can be performed using reagents such as boron trifluoride or other Lewis acids.
  3. Alkylation: The attachment of the 1,1-dimethylheptyl group can be accomplished through nucleophilic substitution reactions, often utilizing alkyl halides and strong bases.

The synthesis parameters such as temperature, reaction time, and solvent choice can significantly influence the yield and purity of the final product.

Molecular Structure Analysis

The molecular formula for 6H-Dibenzo(b,d)pyran-6-one is C13H16O3C_{13}H_{16}O_3 with a molecular weight of approximately 220.27 g/mol. The structure features a dibenzo[b,d]pyran core with hydroxyl groups at the 1 and 9 positions and a branched alkyl chain at the 3 position.

Key structural characteristics include:

  • Aromatic Rings: The presence of two fused aromatic rings contributes to its stability and biological activity.
  • Hydroxyl Groups: These functional groups enhance solubility and reactivity.
  • Alkyl Chain: The 1,1-dimethylheptyl group affects lipophilicity and may influence biological interactions.
Chemical Reactions Analysis

6H-Dibenzo(b,d)pyran-6-one can undergo various chemical reactions typical for flavonoids:

  • Oxidation: Hydroxyl groups can be oxidized to form ketones or quinones under specific conditions.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The compound may also participate in electrophilic aromatic substitution due to the electron-rich nature of the aromatic rings.
Mechanism of Action

The mechanism of action for 6H-Dibenzo(b,d)pyran-6-one derivatives is primarily linked to their interaction with biological targets such as enzymes and receptors. Key points include:

  • Antioxidant Activity: Hydroxyl groups donate electrons to neutralize free radicals, thus protecting cells from oxidative stress.
  • Enzyme Inhibition: Some derivatives may inhibit enzymes involved in inflammatory processes or cancer progression by binding to active sites or allosteric sites.
  • Receptor Modulation: Interaction with specific receptors (e.g., estrogen receptors) can modulate signaling pathways related to cell growth and differentiation.
Physical and Chemical Properties Analysis

The physical properties of 6H-Dibenzo(b,d)pyran-6-one include:

  • Appearance: Typically presented as a crystalline solid.
  • Melting Point: Data on melting points is variable but generally falls within a range typical for similar compounds.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water due to its hydrophobic alkyl chain.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and heat.
  • Reactivity: Reacts with strong oxidizing agents; potential for polymerization under certain conditions.
Applications

The scientific applications of 6H-Dibenzo(b,d)pyran-6-one derivatives are diverse:

  • Pharmacology: Investigated for potential anti-inflammatory, antioxidant, and anticancer properties.
  • Natural Product Chemistry: Used as a model compound in studies exploring flavonoid biosynthesis.
  • Material Science: Potential applications in developing organic electronic materials due to their electronic properties.
Introduction to 6H-Dibenzo(b,d)pyran-6-one Derivatives in Modern Pharmacological Research

Historical Context of Dibenzo[b,d]pyran Scaffolds in Medicinal Chemistry

The dibenzo[b,d]pyran scaffold—a tricyclic framework fusing two benzene rings with a central pyran moiety—has been a cornerstone of cannabinoid pharmacology since the isolation of Δ9-tetrahydrocannabinol (THC) from Cannabis sativa. Early pharmacological interest focused on psychoactive derivatives targeting central cannabinoid receptors. However, synthetic efforts in the 1970s–1990s revealed that strategic modifications could decouple therapeutic effects from psychotropic activity. Seminal work documented in patents like US3968125A and US4024275A demonstrated that hexahydro derivatives of dibenzo[b,d]pyran exhibited anxiolytic, hypotensive, and analgesic properties without pronounced CNS effects [3] [5]. This shift catalyzed exploration into oxidized variants, particularly 6H-dibenzo[b,d]pyran-6-ones, where the pyran ring is replaced by a lactone.

The evolution toward 6-oxo derivatives was driven by their enhanced metabolic stability and peripheral selectivity. Unlike traditional cannabinoids, lactone-containing analogs resist rapid deactivation by cytochrome P450 enzymes, prolonging their in vivo activity. By the early 2000s, researchers at academic institutions like Northeastern University’s Center for Drug Discovery began systematic investigations into dibenzo[b,d]pyran-6-ones bearing C3 alkyl side chains. This work identified 3-(1,1-dimethylheptyl)-1,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one (AM-1714) as a highly selective CB2 receptor ligand, marking a departure from psychotropic CB1-targeting scaffolds [8]. This selectivity aligned with emerging evidence that CB2 activation modulates immune responses and pain pathways—a therapeutic niche unexploited by classical cannabinoids.

Table 1: Key Milestones in Dibenzo[b,d]pyran-Based Drug Development

Time PeriodDevelopment PhaseKey Advances
1970s–1980sNatural Product ExplorationIsolation of THC; Characterization of psychotropic effects mediated via CB1
1990sSynthetic Hexahydro DerivativesUS4024275A/US3968125A: Non-psychoactive dihydroxyhexahydropyran antihypertensives [3] [5]
Early 2000sOxidized Lactone ScaffoldsSynthesis of 6H-dibenzo[b,d]pyran-6-ones; AM-1714 as first CB2-selective agonist
2010s–PresentSide-Chain OptimizationCannabilactones with cyclopentyl/cyano modifications (e.g., AM-4346) [8]

Structural Uniqueness of 3-(1,1-Dimethylheptyl)-1,9-Dihydroxy Substitution Patterns

The pharmacological profile of AM-1714 (C₂₂H₂₆O₄, MW 354.4 g/mol) is inextricably linked to its distinct molecular architecture. Three features underpin its bioactivity: the lactone core, para-hydroxylation pattern, and branched alkyl side chain.

Lactone Core and Electronic Effects

The 6H-dibenzo[b,d]pyran-6-one scaffold replaces the reducible pyran ring in classical cannabinoids with a conjugated lactone system. This imparts planarity to the tricyclic system and introduces a hydrogen-bond-accepting carbonyl (C6=O). X-ray crystallography confirms that the lactone oxygen participates in intramolecular interactions with the C1/C9 hydroxyls, stabilizing a semi-quinoid configuration. This electronic redistribution enhances binding to the CB2 receptor’s orthosteric site, which favors planar, oxygen-rich ligands [8]. Additionally, the lactone’s hydrolytic stability—unlike ester-based prodrugs—ensures metabolic persistence in inflammatory microenvironments where esterases abound .

Ortho-Dihydroxy Motif: Beyond Antioxidant Capacity

The 1,9-dihydroxy substitution creates an ortho-diphenol (catechol-like) system on the terminal aromatic ring. While such groups often confer antioxidant activity via radical scavenging, in AM-1714, they mediate receptor-ligand hydrogen bonding. Molecular dynamics simulations reveal that the C9 hydroxyl forms a salt bridge with CB2’s Lys109, while the C1 hydroxyl coordinates Ser285—residues critical for receptor activation [8]. Notably, monohydroxy analogs (e.g., 3,9-dihydroxy variants lacking C1-OH) show 10-fold reduced CB2 affinity, underscoring this motif’s indispensability [4].

C3 Side Chain: Steric and Hydrophobic Determinants

The 3-(1,1-dimethylheptyl) side chain—a hallmark of synthetic cannabinoids—anchors AM-1714 within CB2’s hydrophobic pocket. The gem-dimethyl group induces conformational rigidity, preventing free rotation of the heptyl tail and maintaining an extended, linear conformation. This sterically blocks access to CB1’s narrower ligand-binding cavity (selectivity ratio: CB2/CB1 > 100 for AM-1714) . Recent structure-activity relationship (SAR) studies have explored modifications here:

  • Terminal Polar Groups: Incorporating bromo or cyano termini (e.g., AM-4346) boosts solubility and reduces log P (AM-1714 XLogP3=6.7), enhancing in vivo bioavailability [8].
  • Ring-Contracted Analogs: Replacing dimethyl with cyclopentyl (AM-4346) improves mCB2 affinity (Ki = 4.9 nM) and attenuates species differences between murine and human CB2 [8].

Table 2: Impact of Structural Modifications on CB2 Receptor Affinity

CompoundC3 Side ChainCB2 Ki (nM)Selectivity (CB2/CB1)Key Property
AM-17141,1-Dimethylheptyl14.2*>100Prototype CB2 agonist; Peripheral analgesic
AM-43461-Cyano-1-cyclopentylhexyl4.9 (mCB2)131 (vs. rCB1)Enhanced solubility; Reduced species difference [8]
3,9-Dihydroxy-6H-dibenzo[b,d]pyran-6-oneNone>1,000Low affinity (highlights need for C3 chain) [4]

*Value approximated from cannabilactone studies [8]

Synthetic Accessibility and Pharmacophore Modeling

AM-1714 is synthesized via a multi-step sequence starting from substituted resorcinol derivatives. Key steps include:

  • Friedel-Crafts Acylation: To install the C3-dimethylheptyl chain on a dihydroxybenzoic acid precursor.
  • Suzuki-Miyaura Coupling: Constructing the biphenyl intermediate using palladium catalysis [8].
  • Lactonization: Under acidic conditions, forming the central pyranone ring [3].

This modular route allows diversification at C1/C9 (phenolic protection/deprotection) and C3 (alkyl chain length/terminal groups). Pharmacophore models position the C3 side chain, C1 hydroxyl, and lactone carbonyl as three-point anchors for CB2 agonism. Notably, replacing the heptyl chain with shorter (C5) or less branched groups diminishes activity, while lengthening it (C9) enhances lipophilicity without affinity gains [8].

Properties

CAS Number

335371-37-4

Product Name

6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-

IUPAC Name

1,9-dihydroxy-3-(2-methyloctan-2-yl)benzo[c]chromen-6-one

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C22H26O4/c1-4-5-6-7-10-22(2,3)14-11-18(24)20-17-13-15(23)8-9-16(17)21(25)26-19(20)12-14/h8-9,11-13,23-24H,4-7,10H2,1-3H3

InChI Key

BWKBVEVEQOCSCF-UHFFFAOYSA-N

SMILES

CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

3-(1,1-dimethyl-heptyl)-1-9-dihydroxy-benzo(c)chromen-6-one
AM 1714
AM-1714
AM1714

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.